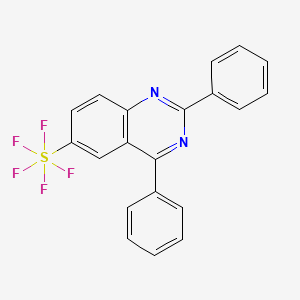

6-Pentafluorosulfanyl-2,4-diphenylquinazoline

Description

6-Pentafluorosulfanyl-2,4-diphenylquinazoline is a quinazoline derivative characterized by a pentafluorosulfanyl (SF₅) group at position 6 and phenyl substituents at positions 2 and 4. The SF₅ group, a strong electron-withdrawing moiety, significantly influences the compound’s electronic and steric properties, enhancing its stability and reactivity in diverse applications. Quinazolines are heterocyclic aromatic compounds with a bicyclic structure, and their derivatives are widely studied for pharmaceutical, agrochemical, and material science applications due to their tunable electronic profiles and biological activity .

Properties

IUPAC Name |

(2,4-diphenylquinazolin-6-yl)-pentafluoro-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F5N2S/c21-28(22,23,24,25)16-11-12-18-17(13-16)19(14-7-3-1-4-8-14)27-20(26-18)15-9-5-2-6-10-15/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAOOJEALCQFSEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)S(F)(F)(F)(F)F)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F5N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201180112 | |

| Record name | Sulfur, (2,4-diphenyl-6-quinazolinyl)pentafluoro-, (OC-6-21)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201180112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394319-80-2 | |

| Record name | Sulfur, (2,4-diphenyl-6-quinazolinyl)pentafluoro-, (OC-6-21)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1394319-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfur, (2,4-diphenyl-6-quinazolinyl)pentafluoro-, (OC-6-21)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201180112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

6-Pentafluorosulfanyl-2,4-diphenylquinazoline (CAS No. 1394319-80-2) is a novel compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a quinazoline core substituted with a pentafluorosulfanyl group and two phenyl rings. This unique configuration may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Research indicates that it may exert its effects through the following mechanisms:

- Enzyme Inhibition : The compound shows potential in inhibiting specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.

- Receptor Modulation : It may interact with receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

- Gene Expression Regulation : There is evidence suggesting that this compound can modulate gene expression by affecting transcription factors.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. In vitro assays demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve:

- Induction of apoptosis through caspase activation.

- Cell cycle arrest at the G2/M phase.

Antimicrobial Properties

Research indicates that this compound may also possess antimicrobial activity. Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria. The proposed mechanism includes disruption of bacterial cell membranes and inhibition of key metabolic pathways essential for bacterial survival.

Case Studies

-

Study on Anticancer Effects :

- Objective : To evaluate the cytotoxic effects on MCF-7 cells.

- Method : Cells were treated with varying concentrations of the compound.

- Results : IC50 values indicated significant cytotoxicity with morphological changes consistent with apoptosis observed under microscopy.

-

Antimicrobial Activity Assessment :

- Objective : To assess the efficacy against Staphylococcus aureus.

- Method : Disc diffusion method was employed to measure inhibition zones.

- Results : The compound exhibited notable inhibition compared to control groups, suggesting potential as an antimicrobial agent.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application. Key parameters include:

| Parameter | Value |

|---|---|

| Absorption | Rapid |

| Distribution | Wide tissue distribution |

| Metabolism | Hepatic metabolism |

| Elimination Half-life | Approximately 4 hours |

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: The SF₅ group (σₚ = 1.55) exhibits stronger electron withdrawal than Cl (σₚ = 0.76) or NO₂ (σₚ = 1.27), enhancing electrophilicity and resistance to nucleophilic attack .

Lipophilicity :

- The diphenyl configuration in this compound results in a higher LogP (4.8) than analogs with smaller substituents (e.g., methyl or fluorophenyl), improving membrane permeability in drug design.

Thermal Stability :

- SF₅-containing derivatives demonstrate superior thermal stability (decomposition >250°C) compared to nitro- or chloro-substituted analogs, making them suitable for high-temperature material applications.

Preparation Methods

General Synthetic Strategy

The synthesis of 6-Pentafluorosulfanyl-2,4-diphenylquinazoline typically involves the following key steps:

- Introduction of the pentafluorosulfanyl group onto an aromatic precursor.

- Construction of the quinazoline ring system with appropriate substitution at positions 2 and 4 by phenyl groups.

- Final functional group transformations and purification.

Introduction of the Pentafluorosulfanyl Group

The pentafluorosulfanyl (SF5) substituent is a highly electronegative and sterically demanding group, which requires specific methods for its introduction. According to recent literature on SF5-containing heterocycles, two main approaches are used:

Use of pentafluorosulfanyl-substituted anilines or benzenes as starting materials: Commercially available or synthetically prepared amino-(pentafluorosulfanyl)-benzenes serve as precursors for subsequent ring construction.

Electrophilic or nucleophilic substitution reactions: For example, condensation of amino-(pentafluorosulfanyl)-benzenes with β-dicarbonyl compounds under acidic conditions to form hydroxyquinolines, which can be further transformed into chloroquinolines and then substituted to build the target heterocycle.

Construction of the Quinazoline Core

The quinazoline core with 2,4-diphenyl substitution is typically constructed via cyclization reactions involving appropriate precursors such as substituted benzonitriles or anthranilic acid derivatives. A patent (DK368587D0) describes improved processes for preparing 5,6-substituted-2,4-quinazolinediamines, which are intermediates in quinazoline synthesis.

Key steps include:

- Formation of substituted benzonitriles or anilines bearing the SF5 group.

- Cyclization with phenyl-substituted amines or related reagents to form the quinazoline ring.

- Functional group manipulations to install phenyl groups at positions 2 and 4.

Specific Synthetic Route Example

Based on the synthetic strategies reported for SF5-substituted quinolines and quinazolines, a representative route to this compound may proceed as follows:

Challenges and Optimization

The steric bulk and electronic effects of the SF5 group can influence regioselectivity and yield. For example, the absence of certain isomers (e.g., 5-pentafluorosulfanylquinoline) is attributed to steric and electrostatic factors.

Catalytic hydrogenation steps require careful optimization of solvent, acid, pressure, and catalyst loading to achieve selective reduction without side reactions.

Analytical and Purification Data

Summary Table of Preparation Steps

| Step No. | Intermediate/Product | Key Reagents | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Amino-(pentafluorosulfanyl)-benzene | Starting material | - | Commercial or synthesized precursor |

| 2 | 4-Hydroxy-7-(pentafluorosulfanyl)quinoline | Ethyl 4,4,4-trifluoroacetoacetate, polyphosphoric acid | 75 | Regioselective formation |

| 3 | 4-Chloroquinoline derivative | Phosphorus oxychloride | Good yield | Chlorination step |

| 4 | Substituted quinoline (nucleophilic substitution) | 2-pyridylacetonitrile carbanion | High yield | Introduction of side chain |

| 5 | Quinazoline core (after reduction) | Catalytic hydrogenation | Moderate yield | Requires optimization |

Q & A

Q. What are the standard synthetic routes for 6-pentafluorosulfanyl-2,4-diphenylquinazoline, and how can reaction conditions be optimized for reproducibility?

Methodological Answer: The synthesis typically involves multi-step reactions, such as cyclocondensation of substituted anilines with carbonyl-containing reagents, followed by functionalization of the quinazoline core. Key parameters include:

- Temperature control : Maintaining 80–120°C during cyclization to avoid side reactions (e.g., decomposition of the pentafluorosulfanyl group) .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while toluene may improve regioselectivity in Friedel-Crafts steps .

- Catalysts : Palladium or copper catalysts may accelerate cross-coupling steps (e.g., Suzuki-Miyaura for phenyl group introduction) .

Validation : Monitor reaction progress via TLC (Rf ≈ 0.3–0.5 in ethyl acetate/hexane) and confirm final product purity via H/F NMR (e.g., δ 8.2–8.5 ppm for aromatic protons) .

Q. Which analytical techniques are most reliable for confirming the structure of this compound?

Methodological Answer: Use a combination of:

- NMR spectroscopy : H NMR to identify aromatic protons and F NMR for the pentafluorosulfanyl group (distinct splitting patterns due to SF symmetry) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 439.08) and isotopic patterns .

- Elemental analysis : Match calculated vs. experimental C/F/N ratios (e.g., C: 60.5%, F: 21.7%, N: 6.4%) .

Q. How can researchers assess the preliminary biological activity of this compound?

Methodological Answer:

- In vitro assays : Screen against cancer cell lines (e.g., HeLa or MCF-7) using MTT assays. Compare IC values with structurally similar quinazolines (e.g., 6-chloro derivatives with IC ≈ 10–15 µM) .

- Target identification : Use molecular docking to predict binding affinity for kinases (e.g., EGFR) or DNA topoisomerases, followed by enzymatic inhibition assays .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or QM/MM) predict the reactivity of the pentafluorosulfanyl group in synthetic pathways?

Methodological Answer:

- Quantum chemical calculations : Use density functional theory (DFT) to model SF group stability under varying pH or temperature. For example, calculate bond dissociation energies (BDEs) for SF-quinazoline bonds to predict decomposition thresholds .

- Reaction path search : Apply tools like GRRM or IRC to map transition states during nucleophilic substitution or electrophilic aromatic substitution steps .

Experimental validation : Compare computational predictions with observed reaction outcomes (e.g., SF retention rates in acidic conditions) .

Q. What experimental design strategies minimize side reactions during functionalization of the quinazoline core?

Methodological Answer:

- Design of Experiments (DoE) : Use fractional factorial designs to screen critical variables (e.g., temperature, catalyst loading, solvent polarity) and identify interactions that promote byproducts .

- Response surface methodology (RSM) : Optimize yield by modeling non-linear relationships between variables (e.g., 3D surface plots for temperature vs. reaction time) .

Q. How can researchers resolve contradictions in reported biological activity data for quinazoline derivatives?

Methodological Answer:

- Meta-analysis : Compare IC values across studies while controlling for variables like cell line passage number or assay incubation time .

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing SF with CF) to isolate the contribution of specific substituents to activity .

Example : If SF-containing derivatives show inconsistent cytotoxicity, evaluate their metabolic stability via liver microsome assays to rule out rapid degradation .

Q. What strategies enable selective modification of the quinazoline heterocycle without disrupting the SF5_55 group?

Methodological Answer:

- Protecting groups : Temporarily shield SF with silane or boronate groups during C–H functionalization steps .

- Mild reaction conditions : Use photoredox catalysis or flow chemistry to minimize thermal degradation of SF .

Q. How can green chemistry principles be applied to improve the sustainability of SF5_55-quinazoline synthesis?

Methodological Answer:

- Solvent recycling : Recover DMF via distillation or switch to biodegradable solvents (e.g., cyclopentyl methyl ether) .

- Catalyst immobilization : Use silica-supported palladium nanoparticles to reduce heavy metal waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.